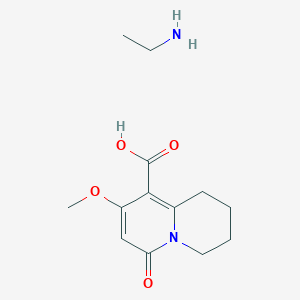

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

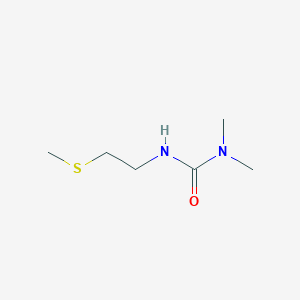

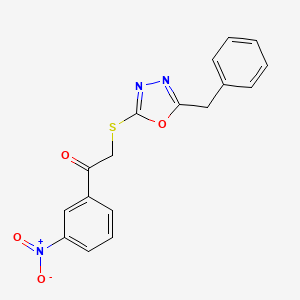

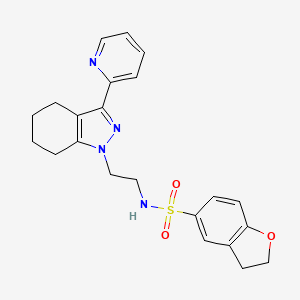

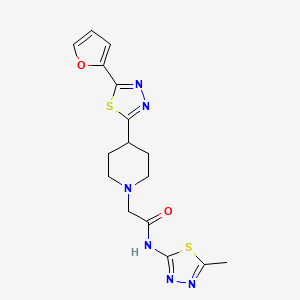

The compound “8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)” is a chemical compound with the molecular formula C13H20N2O4 . It is a derivative of quinolizine, a class of organic compounds that are part of the larger family of alkaloids .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a quinolizine core, which is a tricyclic structure consisting of two fused benzene rings and a nitrogen-containing pyridine ring. The “8-methoxy” and “6-oxo” groups indicate the presence of a methoxy group and a carbonyl group at the 8th and 6th positions of the quinolizine core, respectively .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has delved into the synthesis and tautomerism of compounds related to quinoxaline and quinolizine derivatives. For instance, the synthesis of pyrazoles and N-phenylethanamides with quinoxaline rings has been explored, showing tautomerism between enamine and methylene imine forms in solution, which is significant for understanding the chemical behavior and potential reactivity of these compounds (H. Kim et al., 2001). Such studies provide a foundation for further exploration of their applications in creating novel materials or as intermediates in pharmaceutical synthesis.

Biological Activities

Compounds bearing structural similarities to 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine have been synthesized and evaluated for their biological properties. For example, N-oxides of some 2-substituted quinoxalines and pyrazines were synthesized to study their antibacterial and antituberculous activity, revealing substances with significant antimicrobial potential (A. Elina et al., 1976). Another study on substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids highlighted potent antibacterial activity against gram-positive and -negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (H. Ishikawa et al., 1989). These findings underscore the potential of such compounds in the development of new antibacterial agents.

Drug Design and Pharmacology

In the realm of drug design and pharmacology, derivatives of quinolizine, such as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, have been designed, synthesized, and screened for HIV integrase inhibitory activity, showcasing the therapeutic potential of these compounds in antiviral drug development (Yi-sheng Xu et al., 2009). This highlights the importance of such compounds in addressing global health challenges by providing new avenues for treatment strategies.

Propiedades

IUPAC Name |

ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.C2H7N/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15;1-2-3/h6H,2-5H2,1H3,(H,14,15);2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYOBRCBWZBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.COC1=CC(=O)N2CCCCC2=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)

![5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2776282.png)